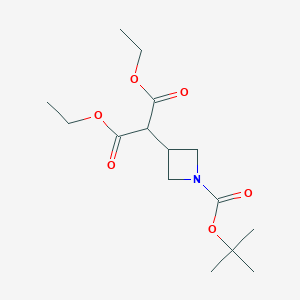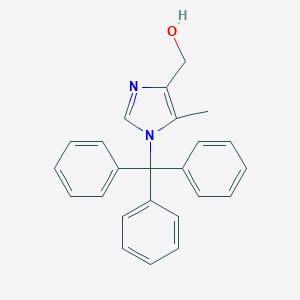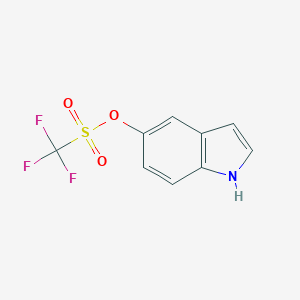
1H-Indol-5-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indol-5-yl trifluoromethanesulfonate, also known as 5-Trifluoromethanesulfonylindole, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a versatile compound that can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1H-Indol-5-yl trifluoromethanesulfonate is not well understood. However, it is believed to act as a nucleophile and react with electrophilic centers in biological molecules, such as proteins and nucleic acids. This reaction can result in the inhibition of enzymatic activity or the modification of the structure of the biological molecule.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1H-Indol-5-yl trifluoromethanesulfonate are diverse and depend on the specific application of the compound. In general, it has been shown to inhibit the activity of various enzymes, including protein kinases, proteases, and phosphodiesterases. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 1H-Indol-5-yl trifluoromethanesulfonate is its versatility. It can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, it is relatively easy to synthesize and has a high yield. However, there are also some limitations to its use. For example, it may not be suitable for some applications due to its reactivity with biological molecules. Additionally, it may have limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the use of 1H-Indol-5-yl trifluoromethanesulfonate in scientific research. One potential area is the development of new inhibitors for protein kinases, proteases, and phosphodiesterases. Additionally, it may be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. Furthermore, it may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological samples.
Conclusion:
In conclusion, 1H-Indol-5-yl trifluoromethanesulfonate is a versatile compound that has gained significant attention in recent years due to its potential applications in scientific research. It can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of the compound is relatively simple, and it has a high yield. However, there are also some limitations to its use, such as its reactivity with biological molecules and limited solubility in some solvents. Despite these limitations, there are several future directions for the use of 1H-Indol-5-yl trifluoromethanesulfonate in scientific research, including the development of new inhibitors for enzymes and the synthesis of metal complexes with potential applications in catalysis and materials science.
Métodos De Síntesis
The synthesis of 1H-Indol-5-yl trifluoromethanesulfonate is a relatively simple process that involves the reaction of indole with trifluoromethanesulfonic anhydride. This reaction results in the formation of a white solid that can be purified through recrystallization. The yield of the reaction is typically high, and the resulting compound is stable and can be stored for an extended period.
Aplicaciones Científicas De Investigación
1H-Indol-5-yl trifluoromethanesulfonate has a broad range of scientific research applications. It can be used as a starting material for the synthesis of various compounds, including inhibitors of protein kinases, proteases, and phosphodiesterases. Additionally, it can be used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propiedades
Número CAS |
128373-13-7 |
|---|---|
Nombre del producto |
1H-Indol-5-yl trifluoromethanesulfonate |
Fórmula molecular |
C9H6F3NO3S |
Peso molecular |
265.21 g/mol |
Nombre IUPAC |
1H-indol-5-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H6F3NO3S/c10-9(11,12)17(14,15)16-7-1-2-8-6(5-7)3-4-13-8/h1-5,13H |
Clave InChI |
BUGATQSIGUQQSV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C=C1OS(=O)(=O)C(F)(F)F |
SMILES canónico |
C1=CC2=C(C=CN2)C=C1OS(=O)(=O)C(F)(F)F |
Sinónimos |
1H-Indol-5-yl trifluoromethanesulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)
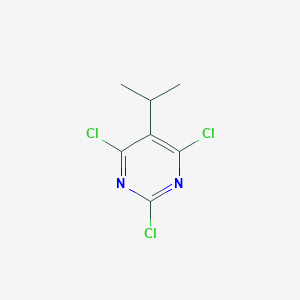
![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)
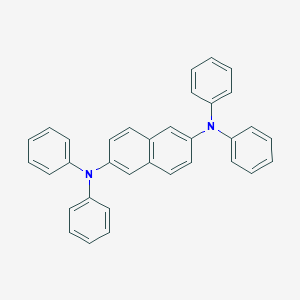
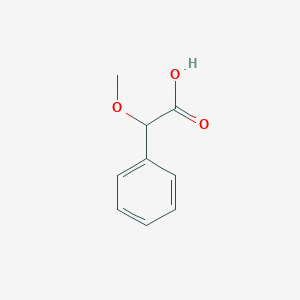
![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)
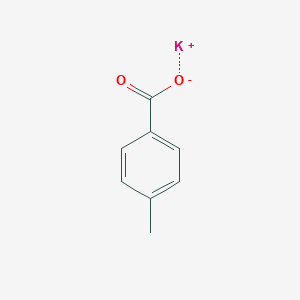

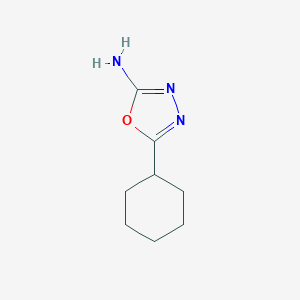
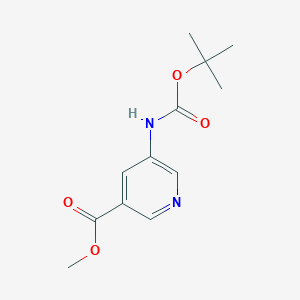
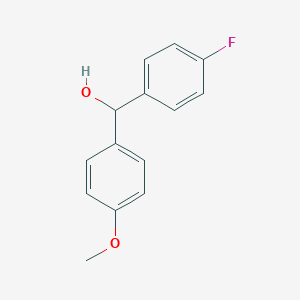
![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)
